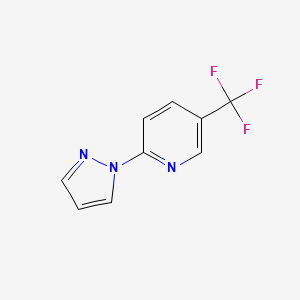

1-(1H-吡唑-1-基)-5-(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C9H6F3N3. It has a molecular weight of 213.16 . It is a powder form substance .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine”, has been a topic of interest in the field of agrochemical and pharmaceutical industries . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis

The InChI code for “2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” is 1S/C9H6F3N3/c10-9(11,12)7-2-3-8(13-6-7)15-5-1-4-14-15/h1-6H .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis

“2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” is a powder form substance . It has a molecular weight of 213.16 .科学研究应用

有机电子学

1-(1H-吡唑-1-基)-5-(三氟甲基)吡啶: 衍生物,特别是用作钴(III)配合物的一部分时,已显示出作为有机半导体的p型掺杂剂的潜力 。这些化合物可以显着改变有机材料的电荷传输特性,这对于开发有机发光二极管 (OLED) 和有机光伏器件 (OPV) 等有机电子器件至关重要。

光伏应用

在太阳能领域,这些吡啶衍生物已用于固态染料敏化太阳能电池 (ssDSCs) 。通过用这些化合物掺杂空穴传输材料螺-MeOTAD,研究人员在标准太阳光照条件下获得了创纪录的功率转换效率 7.2% 。这突出了它们提高太阳能电池效率的潜力,这是太阳能技术可行性的关键因素。

化学掺杂

1-(1H-吡唑-1-基)-5-(三氟甲基)吡啶在化学掺杂中的应用对于改变分子和聚合物半导体的电学性质具有重要意义 。该过程对于调整各种电子器件中使用的半导体材料的性能至关重要。

空穴传输层改进

据报道,该化合物可以提高钙钛矿太阳能电池中空穴传输层的性能 。增强的空穴传输特性导致更好的器件稳定性和效率,这是钙钛矿太阳能电池商业化的关键参数。

有机 D-π-A 敏化剂

使用1-(1H-吡唑-1-基)-5-(三氟甲基)吡啶衍生物作为有机 D-π-A 敏化剂结构的一部分已显示出可以增加摩尔消光系数 。这导致染料敏化太阳能电池中更有效的吸光和转换,推动了其性能的界限。

电荷传输性质调谐

这些化合物有助于调谐空穴传输体的电荷传输特性,而无需依赖光掺杂 。这对开发具有特定应用所需电气特性的新材料尤其有利。

有机半导体器件

1-(1H-吡唑-1-基)-5-(三氟甲基)吡啶在有机半导体器件中的广泛应用归因于其增强电荷传输特性的能力,这是晶体管和传感器等器件性能的关键因素 .

作用机制

Target of Action

The primary target of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is the Rhodium (III) ion . This compound is involved in Rhodium (III)-catalyzed reactions, particularly in the C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .

Mode of Action

The compound interacts with its target through a process known as C–H bond functionalization . This Rhodium (III)-catalyzed and solvent-controlled process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the C–H bond functionalization pathway . This pathway involves the interaction of the compound with internal alkynes, leading to the synthesis of either C–H alkenylation products or indazole products .

Result of Action

The result of the compound’s action is the production of either C–H alkenylation products or indazole products . These products are synthesized in moderate to good yields .

Action Environment

The action of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is influenced by the reaction environment. The solvent used in the reaction plays a crucial role in controlling the C–H bond functionalization . Therefore, the efficacy and stability of the compound’s action are likely dependent on the specific reaction conditions.

安全和危害

未来方向

属性

IUPAC Name |

2-pyrazol-1-yl-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-3-8(13-6-7)15-5-1-4-14-15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMJMKMKDZKFQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)

carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)

![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)

![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)

![Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B1371037.png)